Benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester
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Overview
Description
Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester is a complex organic compound known for its applications in various fields, including cosmetics and pharmaceuticals. This compound is characterized by its unique structure, which includes a triazine ring and benzoic acid moieties, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester typically involves the reaction of 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis(benzoic acid) with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted triazine derivatives.
Hydrolysis: Products include 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis(benzoic acid) and 2-(dimethylamino)ethanol.
Scientific Research Applications
Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(dimethylamino)ethyl) ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and coatings due
Properties
CAS No. |
85826-20-6 |
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Molecular Formula |
C26H31N5O7 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-[[4-[4-[2-(dimethylamino)ethoxycarbonyl]phenoxy]-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C26H31N5O7/c1-30(2)14-16-35-22(32)18-6-10-20(11-7-18)37-25-27-24(34-5)28-26(29-25)38-21-12-8-19(9-13-21)23(33)36-17-15-31(3)4/h6-13H,14-17H2,1-5H3 |
InChI Key |
YALULGVZZUWNMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC)OC3=CC=C(C=C3)C(=O)OCCN(C)C |
Origin of Product |
United States |
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